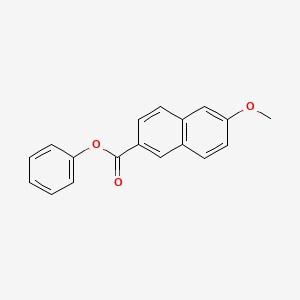

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester

Description

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester (CAS: 55090-57-8) is a naphthalene derivative featuring a methoxy group at the 6-position and a phenyl ester moiety at the 2-position of the naphthalene ring. Its molecular formula is C₁₈H₁₄O₃, with a molecular weight of 278.30 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen . The phenyl ester group enhances lipophilicity, which may influence its pharmacokinetic properties, while the methoxy substituent contributes to electronic effects on the aromatic system .

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

phenyl 6-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H14O3/c1-20-17-10-9-13-11-15(8-7-14(13)12-17)18(19)21-16-5-3-2-4-6-16/h2-12H,1H3 |

InChI Key |

XXLOFIMWPLUFRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Synthesis of 6-Methoxy-2-naphthoic Acid

Grignard Carbonation Route (Knowles et al., 1942)

- Starting Material: β-naphthol.

- Steps:

- Conversion of β-naphthol to 6-methoxy-2-bromonaphthalene through a three-step process.

- Formation of the Grignard reagent from 6-methoxy-2-bromonaphthalene.

- Carbonation of the Grignard reagent with carbon dioxide to yield 6-methoxy-2-naphthoic acid.

- Yield: Approximately 50% for the carbonation step.

- Demethylation: The methoxy group is cleaved with hydrobromic acid (HBr) in aqueous acetic acid to obtain 6-hydroxy-2-naphthoic acid with about 75% yield.

- Notes: This method avoids carcinogenic reagents but involves multiple steps and moderate yields.

Acetylation-Oxidation-Demethylation Route (Anderson et al., 1943)

- Starting Material: 6-methoxy-2-bromonaphthalene.

- Steps:

- Acetylation with acetyl chloride in the presence of aluminum chloride in nitrobenzene to form 6-methoxy-2-acetonaphthone (50% yield).

- Oxidation of acetonaphthone with sodium hypobromite (NaBrO) to 6-methoxy-2-naphthoic acid (75% yield).

- Demethylation with hydrobromic acid in aqueous acetic acid to yield 6-hydroxy-2-naphthoic acid.

- Drawbacks: Use of nitrobenzene and dimethyl sulfate (in related methods) poses carcinogenic risks; multiple steps reduce commercial attractiveness.

Carbonylation of Hydroxy Aromatic Halides (EP0049616A1 Patent)

- Starting Material: 6-bromo-2-naphthol, prepared from β-naphthol via bromination and reduction.

- Reaction: Carbonylation with carbon monoxide in the presence of a Group VIII metal catalyst (e.g., palladium complex), with a reactive alcohol solvent.

- Conditions: Temperature range 50–300°C, pressure 260–500 psig CO.

- Catalysts: Palladium complexes with triphenylphosphine and tetrabutylammonium iodide as additives.

- Weak Base: Tertiary amines (e.g., triethylamine) added to neutralize hydrobromic acid formed.

- Product: 6-hydroxy-2-naphthoate ester, which can be hydrolyzed to 6-hydroxy-2-naphthoic acid.

- Yield: Variable; one example reported only 1.4% yield under certain conditions.

- Advantages: Avoids carcinogenic reagents, fewer steps, potential for commercial scalability.

Esterification to Form 6-Methoxy-2-naphthalenecarboxylic Acid Phenyl Ester

- Starting Material: 6-methoxy-2-naphthoic acid.

- Reagents: Phenol and an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid).

- Reaction: Direct esterification under controlled temperature to avoid side reactions.

- Mechanism: Acid-catalyzed nucleophilic attack of phenol on the carboxylic acid carbonyl, forming the ester linkage.

- Purification: Recrystallization or chromatography to isolate the pure phenyl ester.

- Notes: This is a classical esterification method widely used in organic synthesis.

Comparative Data Table of Preparation Routes

| Method | Starting Material(s) | Key Reagents/Catalysts | Number of Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Grignard Carbonation (Knowles) | β-naphthol → 6-methoxy-2-bromonaphthalene | Mg, CO2, HBr/acetic acid | ≥4 | ~50 (carbonation), 75 (demethylation) | Avoids carcinogens; moderate yield | Multiple steps; moderate complexity |

| Acetylation-Oxidation (Anderson) | 6-methoxy-2-bromonaphthalene | Acetyl chloride, AlCl3, NaBrO, HBr | ≥3 | 50 (acetylation), 75 (oxidation) | Good yields per step | Uses carcinogenic nitrobenzene; multi-step |

| Carbonylation of Halide (Patent EP0049616A1) | 6-bromo-2-naphthol | Pd catalyst, CO, tertiary amine base | 2–3 | Variable; reported low in example | Fewer steps; avoids carcinogens | Requires high pressure CO; catalyst cost |

| Esterification of Acid with Phenol | 6-methoxy-2-naphthoic acid | Phenol, acid catalyst | 1 | High (typical for esterification) | Simple; well-established reaction | Requires control of conditions to avoid side reactions |

Research Findings and Analysis

- The carbonylation method using Group VIII metal catalysts is a modern approach that can potentially streamline synthesis but requires optimization to improve yields and catalyst efficiency.

- Traditional methods involving Grignard reagents and acetylation provide moderate to good yields but involve multiple steps and hazardous reagents.

- Esterification of 6-methoxy-2-naphthoic acid with phenol is straightforward and yields the phenyl ester efficiently when performed under controlled acidic conditions.

- Safety and environmental concerns favor methods that avoid carcinogenic reagents such as nitrobenzene, dimethyl sulfate, and Bronners' Acid.

- The choice of method depends on the scale, available equipment (e.g., autoclaves for carbonylation), and desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-Methoxy-2-naphthalenecarboxylic acid and phenol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Hydrolysis: 6-Methoxy-2-naphthalenecarboxylic acid and phenol.

Reduction: 6-Methoxy-2-naphthalenemethanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthalenecarboxylic acid phenyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-methoxy-2-naphthalenecarboxylic acid phenyl ester with key analogs:

Physicochemical Properties

- Melting Points: The phenyl ester derivative (55090-57-8) is expected to have a lower melting point compared to 6-(methoxycarbonyl)-2-naphthoic acid (270–290°C, CAS: 7568-08-3) due to reduced crystallinity from the bulky phenyl group .

Reactivity :

- Phenyl esters (e.g., 55090-57-8) are less reactive toward hydrolysis than methyl esters (e.g., 91903-08-1) under basic conditions due to steric hindrance and electron withdrawal from the aromatic ring .

- The methoxy group in 55090-57-8 may reduce oxidative stress in biological systems, similar to caffeic acid phenethyl ester (CAPE), which shows antioxidant activity .

Key Research Findings

Antioxidant Potential: The methoxy group in 55090-57-8 may mimic CAPE’s mechanism in reducing oxidative stress, as seen in hepatic ischemia-reperfusion injury models .

Synthetic Utility :

- 55090-57-8’s stability under acidic conditions makes it preferable to methyl esters in multi-step syntheses .

Biological Activity :

- Hydroxy-substituted analogs (e.g., 91903-08-1) show promise in anti-inflammatory drug development but require structural optimization for improved pharmacokinetics .

Biological Activity

6-Methoxy-2-naphthalenecarboxylic acid phenyl ester (also known as 6-MNA phenyl ester) is a derivative of 6-methoxy-2-naphthoic acid, which has garnered attention for its potential biological activities. This compound is significant in various fields, including medicinal chemistry, due to its interactions with biological systems and its therapeutic implications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a carboxylic acid moiety, which are crucial for its biological activity. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of 6-MNA phenyl ester is primarily attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups facilitate hydrogen bonding and other interactions with biological molecules, influencing their activity. Notably, the carboxylic acid and ester functionalities can engage with enzymes and receptors, modulating their functions .

Anticancer Properties

Research has indicated that derivatives of naphthoic acids exhibit significant anticancer properties. For instance, studies have shown that certain naphthalene derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall within the submicromolar range, demonstrating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-MNA phenyl ester | MGC-803 | 5.1 |

| 6-MNA phenyl ester | HGC-27 | 7.6 |

These results suggest that 6-MNA phenyl ester may induce apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

6-MNA phenyl ester has also been investigated for its antimicrobial properties. In vitro studies demonstrated that this compound exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study on Anticancer Activity

A study published in ACS Chemical Biology explored the structure-activity relationships (SARs) of naphthoic acid derivatives as P2Y14R antagonists. The findings revealed that modifications to the naphthalene core could significantly enhance receptor affinity and selectivity, which is crucial for developing targeted cancer therapies .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, 6-MNA phenyl ester was tested against various bacterial strains. The results indicated a notable reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections .

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-2-naphthalenecarboxylic acid phenyl ester?

The synthesis typically involves esterification of 6-methoxy-2-naphthalenecarboxylic acid with phenol derivatives. A literature-based method (e.g., using n-butyllithium and dry ice for carboxylation) can be adapted for intermediates . Multi-step pathways, such as converting cyano-substituted precursors via ketonic esters and dehydration, are also viable . Key steps include maintaining low temperatures (−70°C) for lithiation and using ether or benzene-hexane mixtures for recrystallization .

Q. How can the purity and structure of the compound be confirmed post-synthesis?

Analytical techniques include:

- NMR spectroscopy : To verify aromatic proton environments (δ 6.6–7.6 ppm for naphthalene protons, δ 3.5 ppm for methoxy groups) .

- IR spectroscopy : Confirming ester carbonyl stretches (~1665 cm⁻¹) and methoxy C-O bonds .

- Single-crystal X-ray diffraction : For resolving crystallographic parameters (e.g., bond angles, disorder in aromatic systems) .

- Mass spectrometry : Validating molecular ion peaks and fragmentation patterns .

Q. What are the key considerations for handling and storing this compound safely?

- Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

- PPE : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .

- Degradation : Monitor for ester hydrolysis under humid conditions using HPLC or TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the esterification step?

- Temperature control : Low temperatures (−70°C) minimize side reactions during lithiation .

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) enhance esterification efficiency .

- Solvent choice : Polar aprotic solvents (e.g., THF) improve reagent solubility, while ethers stabilize intermediates .

- Workup : Neutralize excess acid/base promptly to prevent hydrolysis of the ester product .

Q. What analytical methods are suitable for characterizing degradation products under hydrolytic conditions?

Hydrolysis (acid/base-catalyzed) yields 6-methoxy-2-naphthalenecarboxylic acid and phenol. Analytical strategies include:

Q. How does the methoxy group influence the compound’s reactivity compared to hydroxylated analogs?

The methoxy group:

- Electron donation : Activates the naphthalene ring for electrophilic substitution (e.g., nitration) at the 5- and 8-positions .

- Steric effects : Hinders nucleophilic attack on the ester carbonyl compared to hydroxylated analogs .

- Oxidative stability : Methoxy groups resist oxidation better than hydroxyl groups, reducing quinone formation .

Q. What strategies can mitigate bias in toxicological studies involving this compound?

- Randomization : Ensure dose groups are randomized to minimize confounding variables .

- Blinding : Conceal treatment allocation during data collection and analysis .

- Endpoint selection : Predefine primary outcomes (e.g., liver enzyme levels) to avoid selective reporting .

- Positive controls : Include compounds with known toxicity profiles to validate assay sensitivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.